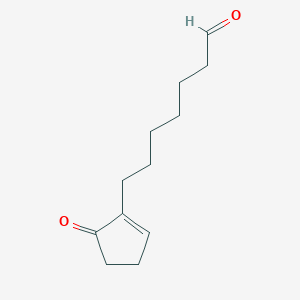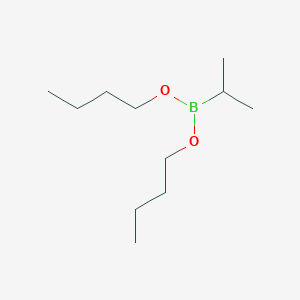
Dibutyl isopropylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl isopropylboronate: is an organoboron compound that features a boron atom bonded to an isopropyl group and two butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl isopropylboronate can be synthesized through the hydroboration of alkenes or alkynes with borane reagents. One common method involves the reaction of isopropylborane with dibutylborane under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors that allow for precise control of reaction parameters. This method ensures high purity and consistent quality of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyl isopropylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides, which are useful reducing agents in organic synthesis.
Substitution: The boron atom in this compound can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkoxides such as sodium methoxide.
Major Products Formed:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Haloboranes and alkoxyboranes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutyl isopropylboronate is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a precursor for boron-containing drugs. These drugs can be used in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are targeted to cancer cells and irradiated with neutrons to destroy the cells.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable boron-carbon bonds makes it valuable in the development of high-performance materials with unique properties.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of dibutyl isopropylboronate involves the formation of boron-carbon bonds through various chemical reactions. In biological systems, the compound can interact with cellular components, such as proteins and nucleic acids, through boron-mediated interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Dibutylborane: Similar in structure but lacks the isopropyl group.
Isopropylboronic acid: Contains an isopropyl group but lacks the butyl groups.
Triisopropylborane: Contains three isopropyl groups instead of butyl groups.
Uniqueness: Dibutyl isopropylboronate is unique due to its combination of butyl and isopropyl groups, which confer distinct reactivity and properties. This combination allows for selective reactions and applications that are not possible with other boron compounds.
Eigenschaften
CAS-Nummer |
41269-05-0 |
|---|---|
Molekularformel |
C11H25BO2 |
Molekulargewicht |
200.13 g/mol |
IUPAC-Name |
dibutoxy(propan-2-yl)borane |
InChI |
InChI=1S/C11H25BO2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
VBIRLSOWYMVCKT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)C)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
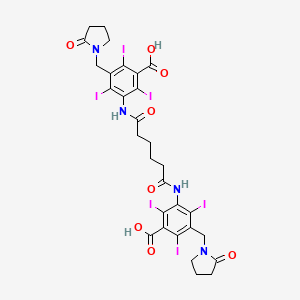
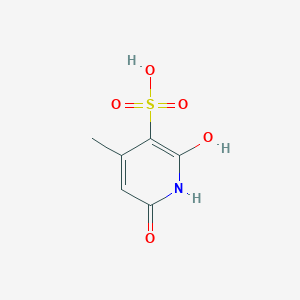

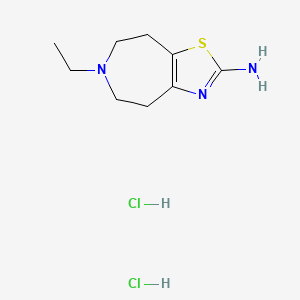
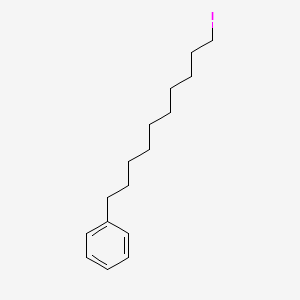

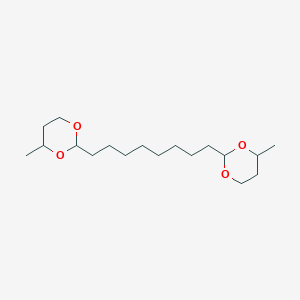
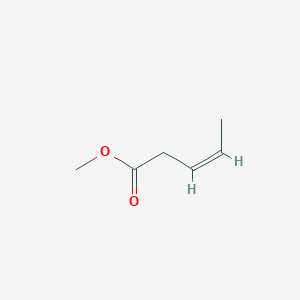
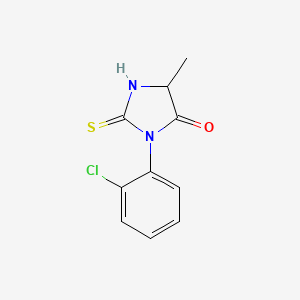
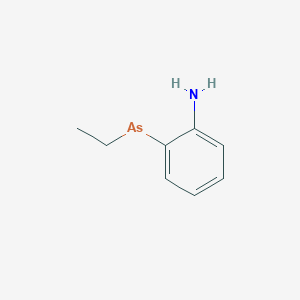
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
